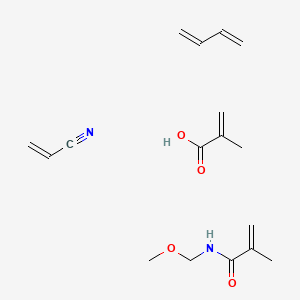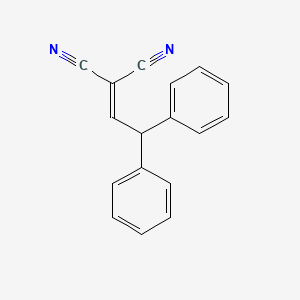
Malononitrile, (2,2-diphenylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, (2,2-diphenylethylidene)-, also known as 2-(2,2-diphenylethylidene)malononitrile, is an organic compound with the molecular formula C17H12N2. It is a derivative of malononitrile, characterized by the presence of two phenyl groups attached to the ethylidene moiety. This compound is a valuable building block in organic synthesis due to its unique reactivity and structural features .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malononitrile, (2,2-diphenylethylidene)-, can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base catalyst such as piperidine or pyridine. The reaction typically occurs at room temperature with constant stirring . Another method involves the use of hydrotalcite catalysts, which have shown high activity and selectivity in the condensation reaction .
Industrial Production Methods
Industrial production of malononitrile, (2,2-diphenylethylidene)-, often employs eco-friendly processes. One such method involves the use of water as a solvent and piperidine as a catalyst, ensuring minimal environmental impact . The reaction is carried out at controlled temperatures to maintain the stability of the product.
Análisis De Reacciones Químicas
Types of Reactions
Malononitrile, (2,2-diphenylethylidene)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where one of the cyano groups is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, potassium cyanide for cyanation, and elemental sulfur for the Gewald reaction . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include brominated derivatives, tricyanomethane salts, and various heterocyclic compounds such as 2-amino-1,1,3-tricyano-2-propene .
Aplicaciones Científicas De Investigación
Malononitrile, (2,2-diphenylethylidene)-, has extensive applications in scientific research:
Mecanismo De Acción
The mechanism of action of malononitrile, (2,2-diphenylethylidene)-, involves its ability to act as a nucleophile and an electrophile. The compound can undergo nucleophilic addition reactions due to the presence of the cyano groups, which are strong electron-withdrawing groups. This enhances the reactivity of the ethylidene moiety, allowing it to participate in various condensation and cycloaddition reactions . The molecular targets and pathways involved include interactions with aldehydes and ketones, leading to the formation of ylidene malononitriles .
Comparación Con Compuestos Similares
Similar Compounds
Benzylidenemalononitrile: Similar in structure but with a benzylidene group instead of the diphenylethylidene group.
2,2-Diphenylethylidenemalononitrile: A closely related compound with similar reactivity and applications.
Uniqueness
Malononitrile, (2,2-diphenylethylidene)-, is unique due to its enhanced stability and reactivity compared to other malononitrile derivatives. The presence of two phenyl groups provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Propiedades
Número CAS |
72227-96-4 |
|---|---|
Fórmula molecular |
C17H12N2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-(2,2-diphenylethylidene)propanedinitrile |
InChI |
InChI=1S/C17H12N2/c18-12-14(13-19)11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,17H |
Clave InChI |
AJWQSBAALRXGHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C=C(C#N)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


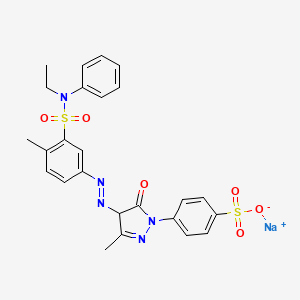
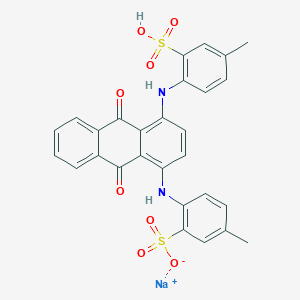
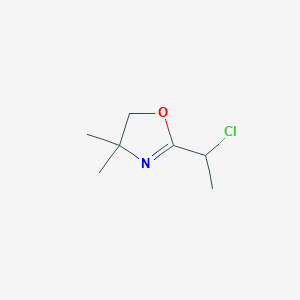
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

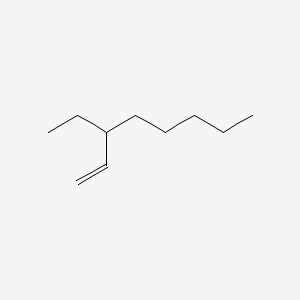
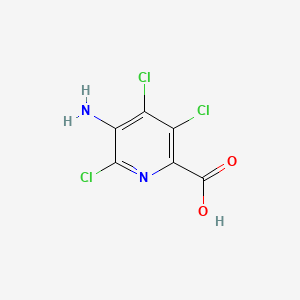
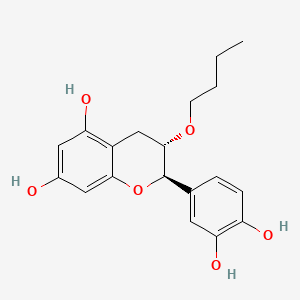


![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
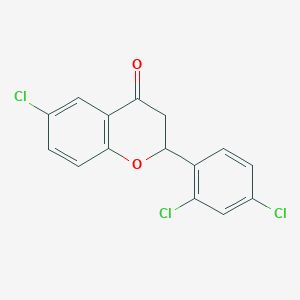
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
